molecular formula C10H13NO2 B1610937 Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate CAS No. 128812-35-1

Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate

Cat. No.: B1610937
CAS No.: 128812-35-1
M. Wt: 179.22 g/mol
InChI Key: VOQBTLZBLJPLNW-UHFFFAOYSA-N
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Description

Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate (CAS: 128812-35-1; alternative CAS: 1594065-65-2) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . It features a cyclopenta[c]pyrrole core fused to an ethyl ester group, making it a valuable intermediate in medicinal chemistry and materials science. The compound is commercially available in high purity (97–98%) for research applications . Its structural uniqueness lies in the constrained bicyclic framework, which enhances binding affinity to biological targets, particularly in neurological and cardiovascular contexts .

Properties

IUPAC Name

ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h6,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQBTLZBLJPLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCC2=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577391
Record name Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128812-35-1
Record name Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via Nitrile or Amine Precursors

  • Starting Materials : Cyclopentadiene or cyclopentanone derivatives react with nitriles or primary amines.

  • Reaction Conditions : Cyclization is often promoted under acidic or Lewis acid catalysis (e.g., ZnCl₂), at moderate temperatures (80–120 °C) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Mechanism : The process involves nucleophilic attack on activated nitrile or carbonyl groups, followed by ring closure to form the fused pyrrole ring system.

  • Yield Optimization : Adjusting stoichiometric ratios and reaction time can improve yields from moderate (50–60%) to high (up to 95%) in analogous systems.

Esterification of the Carboxylic Acid

  • Procedure : The free carboxylic acid derivative (2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid) is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.

  • Reaction Time : Typically 4–6 hours, monitored by thin-layer chromatography (TLC).

  • Purification : The ester product is isolated by extraction and purified by silica gel chromatography.

Direct Synthesis Using Diazo Compounds and Alkynyl Sulfonamides

  • Example Protocol : Reaction of alkynyl sulfonamides with ethyl diazoacetate under catalytic conditions at 45 °C.

  • Catalysts : Transition metal catalysts (e.g., gold(I) complexes) facilitate carbene transfer and cyclization.

  • Yield : Yields of approximately 70–75% are reported after purification.

  • Advantages : This method allows direct access to ethyl esters of tetrahydrocyclopenta[c]pyrroles with various substituents, enabling structural diversification.

Reaction Conditions and Optimization Parameters

Parameter Typical Conditions Notes on Optimization
Solvent DMF, THF, Ethanol Solvent polarity affects cyclization efficiency
Temperature 45–120 °C Lower temperatures (45 °C) favored in diazo methods; higher for cyclization
Catalyst Lewis acids (ZnCl₂), Acid catalysts, Au(I) complexes Catalyst choice critical for yield and selectivity
Reaction Time 4–12 hours Monitored by TLC; extended times improve conversion
Purification Silica gel chromatography Gradient elution with hexane/ethyl acetate mixtures
Yield 70–95% (depending on method) Optimization of stoichiometry and catalyst loading improves yield

Analytical and Characterization Techniques

  • NMR Spectroscopy : ^1H NMR confirms the tetrahydrocyclopenta[c]pyrrole ring protons and ester ethyl group; ^13C NMR identifies carboxylate carbon (~170 ppm).

  • Mass Spectrometry : Confirms molecular weight (approx. 151.16 g/mol for the acid, slightly higher for ethyl ester).

  • IR Spectroscopy : Characteristic ester C=O stretch around 1735 cm⁻¹; pyrrole N-H stretch near 3200–3400 cm⁻¹.

  • Chromatography : TLC and flash chromatography used for monitoring and purification.

Summary Table of Preparation Methods

Method No. Synthetic Route Key Reagents/Conditions Yield (%) Advantages Limitations
1 Cyclization of cyclopentadiene + nitrile Lewis acid catalyst, DMF/THF, 80–120 °C 70–95 High yield, accessible starting materials Requires careful control of conditions
2 Esterification of carboxylic acid Ethanol, acid catalyst, reflux, 4–6 hours 80–90 Straightforward, well-established Requires pure acid precursor
3 Reaction of alkynyl sulfonamides + ethyl diazoacetate Au(I) catalyst, 45 °C, flash chromatography ~72 Direct ester formation, mild conditions Catalyst cost, purification needed

Research Findings and Practical Insights

  • The cyclization step is pivotal and sensitive to solvent and catalyst choice; Lewis acid catalysis enhances ring closure efficiency.

  • Direct synthesis from diazo compounds offers a streamlined route to ethyl esters, bypassing the need for separate esterification.

  • Reaction monitoring via TLC and optimization of reaction time and temperature are crucial for maximizing yield and purity.

  • Purification by silica gel chromatography using hexane/ethyl acetate gradients effectively isolates the desired ester.

  • Safety protocols include working under inert atmosphere (argon) to prevent oxidation and using fume hoods due to potential toxicity of reagents.

Chemical Reactions Analysis

Hydrolysis and Saponification

The ethyl ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:

Example :

  • Reagents : LiOH·H₂O in ethanol/THF/water (2:2:1 v/v)

  • Conditions : Room temperature, 16 hours

  • Product : 2-Methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid

  • Yield : 95%

Amide Bond Formation

The carboxylic acid derivative participates in coupling reactions to form bioactive amides. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a key reagent:

Example :

  • Reagents : HATU, N,N-diisopropylethylamine (DIPEA) in DMF

  • Conditions : 60°C, 16 hours

  • Product : N-(3-Chloro-4-fluorophenyl)-2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxamide

  • Yield : 74%

Reductive Amination

The ketone group at the 4-position reacts with ammonium acetate and sodium cyanoborohydride to introduce an amino group:

Example :

  • Reagents : NH₄OAc, NaCNBH₃ in ethanol

  • Conditions : Microwave irradiation at 90°C, 2 hours

  • Product : 4-Amino-N-(3-chloro-4-fluorophenyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxamide

  • Yield : 79%

Palladium-Catalyzed Cross-Coupling

The brominated derivative serves as a substrate for Suzuki-Miyaura cross-couplings to introduce aryl groups:

Example :

  • Reagents : Pd(OAc)₂, dppp (1,3-Bis(diphenylphosphino)propane), CO (200 psi), Et₃N in ethanol

  • Conditions : 100°C, 12 hours

  • Product : Ethyl 2-methyl-4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate (from brominated precursor)

  • Yield : 72%

N-Alkylation

The pyrrole nitrogen undergoes alkylation under mild conditions:

Example :

  • Reagents : Methyl iodide, Cs₂CO₃ in THF

  • Conditions : 0°C to room temperature, 16 hours

  • Product : 1-Bromo-2-methyl-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one

  • Yield : 75%

Decarboxylation and Cyclization

Dieckmann condensation facilitates ring closure and decarboxylation:

Example :

  • Reagents : Acetic anhydride, 120°C

  • Conditions : 2 hours

  • Product : Cyclopenta[c]pyrrol-4(2H)-one derivative

  • Key Step : Formation of a ketone via intramolecular ester condensation

Biological Interactions

Derivatives of this compound exhibit interactions with retinol-binding protein 4 (RBP4), disrupting its complex with transthyretin (TTR). The carboxylic acid moiety engages in hydrogen bonding with Arg121 and Gln98 residues, while the trifluoromethylphenyl group occupies hydrophobic pockets .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate has been investigated for its potential therapeutic properties. Its structural similarity to various bioactive compounds suggests it may act as a precursor or scaffold in drug design.

Case Study: Anticancer Activity

Research has indicated that derivatives of cyclopentapyrrole structures exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have shown that modifications to the cyclopenta[c]pyrrole framework can enhance antitumor activity by targeting specific cellular pathways.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex molecules. Its unique structure allows for various functional group transformations.

Example: Synthesis of Pyrrole Derivatives

This compound can be utilized in the synthesis of pyrrole derivatives through cyclization reactions. Researchers have reported successful methodologies that leverage this compound to produce novel pyrrole-based systems with enhanced biological activity.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and coatings.

Application: Conductive Polymers

Research has explored the incorporation of this compound into conductive polymer matrices. These materials show promise for use in electronic devices due to their enhanced electrical conductivity and mechanical properties.

Mechanism of Action

The mechanism by which Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate C₁₀H₁₃NO₂ 179.22 Cyclopenta[c]pyrrole Ethyl ester at position 1
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 Hexahydrocyclopenta[c]pyrrole tert-Butyl ester, ketone at C5
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) C₁₁H₁₂N₂O₃ 220.23 Pyrrolo[2,3-c]pyridine Methoxy at C5, ethyl ester
5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) C₁₀H₈FN₅ 217.20 Pyrazole-tetrazole hybrid 3-Fluorophenyl, tetrazole
Key Observations:
  • Cyclopenta[c]pyrrole Derivatives: The target compound and its tert-butyl analogue (CAS: 146231-54-1) share a bicyclic pyrrole core but differ in ring saturation and substituents.
  • Pyrrolo[2,3-c]pyridines : Compounds like 9c (Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) replace the cyclopenta[c]pyrrole with a pyrrolopyridine system, altering π-π stacking and electron distribution .
  • Pyrazole-Tetrazole Hybrids: LQFM-21 exemplifies pyrazole derivatives with tetrazole moieties, known for diverse bioactivities (e.g., hypoglycemic, anti-inflammatory) but lacking the bicyclic constraint of the target compound .
Key Observations:
  • Synthetic Versatility : The tert-butyl derivative serves as a precursor for ketone-functionalized analogues, while pyrrolopyridine esters (e.g., 9c) are optimized for anticancer activity via methoxy substitution .
  • Bioactivity Trade-offs : Pyrazole-tetrazole hybrids (e.g., LQFM-21) exhibit broader bioactivity (e.g., hypoglycemic effects) but lack the constrained geometry of cyclopenta[c]pyrroles, which improves target specificity .

Biological Activity

Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate (CAS No. 128812-35-1) is a heterocyclic compound derived from pyrrole, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H13NO2
  • Molar Mass : 179.22 g/mol
  • IUPAC Name : this compound
  • CAS Number : 128812-35-1

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors involved in various biological pathways. The compound's structure facilitates binding to these targets, leading to modulation of their activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has demonstrated that pyrrole-based compounds can inhibit cancer cell proliferation. This compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Study on Hepatitis B Virus (HBV)

A study focused on the binding characteristics of pyrrole-scaffold inhibitors against HBV capsid protein revealed that these compounds could effectively inhibit viral replication. The study utilized molecular dynamics simulations to analyze binding interactions and found that specific nonpolar interactions were crucial for the potency of these inhibitors .

CompoundBinding Free Energy (kcal/mol)Potency (pEC50)
JNJ-6379-45.39.2
GLP-26-42.78.9
This compoundTBDTBD

Antimicrobial Testing

In vitro tests have shown that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Q & A

Q. What are the most reliable synthetic routes for Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with cyclopentanone precursors. For example, hydrazine monohydrate (13 equiv.) and acetic acid (29 equiv.) under reflux yield the desired product in 39% efficiency, as demonstrated in analogous tetrahydrocyclopenta-pyrrole syntheses . Key parameters include stoichiometric control of reagents and temperature modulation to minimize side reactions like spiro ring cleavage.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR are essential for confirming regioselectivity and substituent positions. For instance, 1H^1H-NMR signals at δ 2.33–2.63 ppm (methylene protons) and δ 7.59 ppm (aromatic protons) are diagnostic for cyclopenta-pyrrole derivatives .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, enabling precise determination of bond angles and torsional strain .

Q. How should stability and storage conditions be managed for this compound?

Store at 2–8°C in inert, anhydrous environments to prevent hydrolysis of the ester group. Safety data sheets for structurally similar compounds recommend avoiding prolonged exposure to light or moisture, as these can degrade the cyclopenta-pyrrole core .

Q. What safety protocols are recommended for handling this compound?

General laboratory safety practices include wearing nitrile gloves and eye protection. In case of exposure, consult a physician immediately and provide the compound’s Safety Data Sheet (SDS). First aid measures for similar compounds emphasize rinsing affected areas with water for 15 minutes .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or binding affinity in drug design?

Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) are used to model interactions with biological targets. For example, scaffold hopping strategies from cyclopenta-pyrroles to pyrimidines have been validated using computational docking to optimize steric and electronic complementarity .

Q. What strategies resolve contradictions in spectral or crystallographic data?

  • ROESY NMR : Detects spatial proximity of protons (e.g., NOE correlations between methyl groups and aryl rings) to confirm regiochemistry .
  • Twinned data refinement : SHELXL’s twin-law functions can resolve ambiguities in X-ray data for high-symmetry crystals .

Q. How can synthetic routes be optimized for higher yields or regioselectivity?

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)2_2) improve cross-coupling efficiency in analogous heterocycles .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes for cyclopenta-pyrrole derivatives, as shown in related studies .

Q. What methodologies confirm regioselectivity in substituted derivatives?

X-ray crystallography combined with 1H^1H-1H^1H COSY and HSQC NMR experiments are critical. For example, ROESY confirmed methyl-aryl proximity in 2-(3,5-dichlorophenyl)-tetrahydrocyclopenta[c]pyrazole .

Q. How is biological activity evaluated for this scaffold in medicinal chemistry?

  • In vitro assays : Test inhibition of kinase or protease targets (e.g., IC50_{50} determination via fluorescence polarization).
  • Metabolic stability : Microsomal incubation (human liver microsomes) assesses esterase-mediated hydrolysis .

Q. What role does this compound play in fragment-based drug discovery?

Its rigid cyclopenta-pyrrole core serves as a versatile scaffold for fragment linking. For example, derivatives with 3-aminophenyl or cyano groups have been incorporated into kinase inhibitors via Suzuki-Miyaura coupling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate
Reactant of Route 2
Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate

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